L-Pyroglutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

476.0 mg/mL at 13 °C

Synonyms

Canonical SMILES

Isomeric SMILES

L-Pyroglutamic Acid and Fungal Control

LPA has emerged as a potential candidate in the fight against fungal diseases, particularly those affecting crops. Studies have shown that LPA can inhibit the production of mycotoxins, harmful toxins produced by fungi like Fusarium graminearum [1]. This inhibition appears to occur at the transcriptional level, meaning LPA disrupts the genetic machinery responsible for mycotoxin production in the fungus.

The ability of LPA to reduce mycotoxin production offers a promising alternative to traditional fungicides. Excessive fungicide use can harm human health and the environment, while LPA represents a potentially safer and more targeted approach [1].

Source

[1] Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto (MDPI) ()

L-Pyroglutamic Acid and Brain Function

LPA is present in high concentrations within the brain, leading researchers to explore its potential role in cognitive function. While the exact mechanisms are still under investigation, LPA is believed to influence the production of acetylcholine, a neurotransmitter crucial for memory and learning [2].

Source

[2] L-Pyroglutamic acid | C5H7NO3 | CID 7405 - PubChem (National Institutes of Health) ()

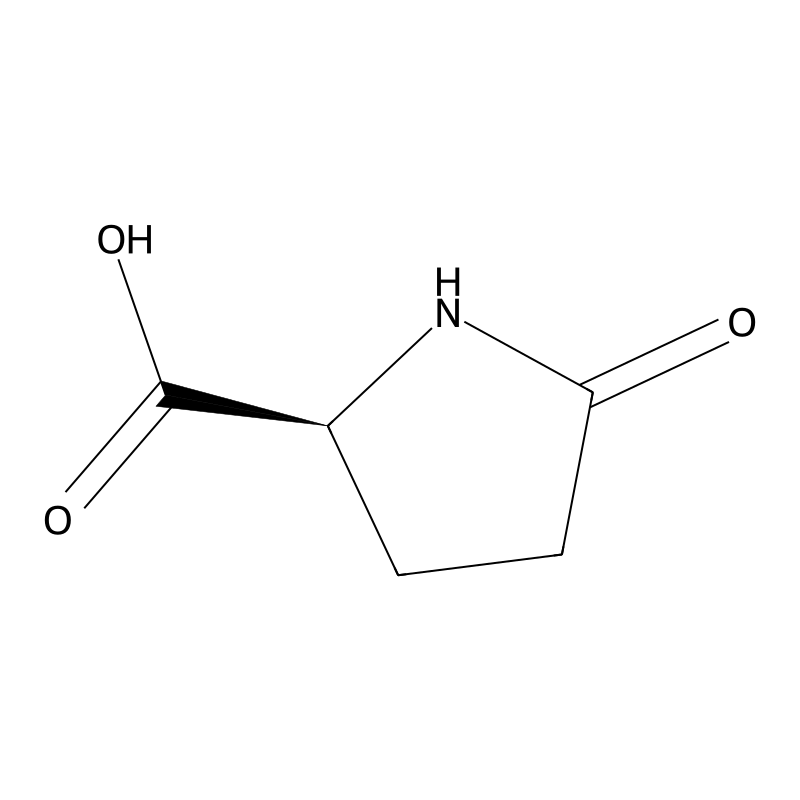

L-Pyroglutamic acid is a naturally occurring amino acid derivative, specifically a cyclic form of glutamic acid. It is characterized by the cyclization of the free amino group of glutamic acid or glutamine, forming a lactam structure. This compound is also referred to as pidolic acid or 5-oxoproline, and it exists in two enantiomeric forms: L-Pyroglutamic acid and D-Pyroglutamic acid. The L-form is biologically active and is commonly found in various proteins, including bacteriorhodopsin .

L-Pyroglutamic acid plays a significant role in metabolic processes, particularly within the glutathione cycle, where it is converted to glutamate through the action of the enzyme 5-oxoprolinase. It has been implicated in several physiological functions, including neurotransmission and the regulation of brain activity .

The mechanism of action of L-PCA in the human body is not fully understood. Some research suggests it might:

- Increase the activity of the neurotransmitter acetylcholine, potentially impacting memory and learning [].

- Be involved in the production of other neurotransmitters like GABA and glycine [].

However, these claims require further scientific validation through clinical trials [].

Key reactions involving L-Pyroglutamic acid include:

- Cyclization: The conversion of glutamic acid to L-Pyroglutamic acid through dehydration.

- Hydrolysis: L-Pyroglutamic acid can be hydrolyzed back to glutamic acid under certain conditions.

- Enzymatic Conversion: It can be converted to glutamate by 5-oxoprolinase in metabolic pathways.

L-Pyroglutamic acid exhibits various biological activities, particularly in the central nervous system. It has been shown to interact with sour taste receptors (hPKD2L1), indicating its potential role in taste perception . Additionally, it may influence neurotransmitter systems by modulating the actions of glutamate, which is crucial for synaptic transmission and plasticity.

Increased levels of L-Pyroglutamic acid have been associated with certain pathological conditions, such as Alzheimer's disease, where it may contribute to cognitive decline through its interaction with amyloid-beta peptides . Furthermore, elevated concentrations can occur in metabolic disorders or following paracetamol overdose, leading to conditions like 5-oxoprolinuria.

Several methods are employed for synthesizing L-Pyroglutamic acid:

- Thermal Dehydration: Heating glutamic acid at high temperatures (around 180 °C) results in dehydration and formation of L-Pyroglutamic acid.

- Enzymatic Synthesis: Utilizing enzymes such as γ-glutamyl cyclotransferase facilitates the conversion of glutathione into L-Pyroglutamic acid.

- Chemical Synthesis: Various chemical synthesis methods have been developed that involve different reagents and solvents to produce high yields of pure L-Pyroglutamic acid .

L-Pyroglutamic acid has several applications across various fields:

- Nootropic Supplement: It is marketed as a nootropic dietary supplement due to its potential cognitive-enhancing effects.

- Cosmetics: The sodium salt form (sodium pyroglutamate) is used in cosmetic products for its hydrating properties.

- Pharmaceuticals: It serves as a building block for pharmaceutical compounds and asymmetric synthesis .

- Nutritional Supplements: Magnesium pidolate, derived from L-Pyroglutamic acid, is included in some mineral supplements.

Recent studies have highlighted the interaction of L-Pyroglutamic acid with specific receptors, particularly its binding to human sour taste receptors (hPKD2L1). These interactions are concentration-dependent and suggest that L-Pyroglutamic acid may play a role in taste perception mechanisms at a molecular level . The binding characteristics have been explored using electrophysiological techniques and computational modeling to map interaction sites on the receptor.

L-Pyroglutamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glutamic Acid | Linear amino acid | Precursor to L-Pyroglutamic acid; non-cyclic form. |

| Gamma-Aminobutyric Acid | Linear amino acid | Inhibitory neurotransmitter; differs in function. |

| Glutamine | Linear amino acid | Precursor for both glutamate and pyroglutamate; non-cyclic. |

| 5-Oxoproline | Cyclic amino acid | Directly related to pyroglutamate but lacks biological activity. |

L-Pyroglutamic acid's unique cyclic structure distinguishes it from these compounds, allowing for specific receptor interactions and biological activities not shared by its linear counterparts. Its roles in metabolism and potential therapeutic applications further emphasize its significance within biochemical pathways .

Acid-Base Behavior and pKa Values

L-Pyroglutamic acid exhibits characteristic acid-base behavior with well-defined ionization constants that influence its chemical reactivity and stability. The compound functions as a weak acid with a pKa value of 3.32 at 25°C [3] [2], indicating moderate acidity similar to other carboxylic acid derivatives. This pKa value positions L-pyroglutamic acid as significantly more acidic than typical amino acids but less acidic than strong organic acids.

The pH behavior of L-pyroglutamic acid solutions provides practical insight into its ionization state under various conditions. A 50 g/L aqueous solution exhibits a pH of 1.7 at 20°C [3] [2], confirming the compound's acidic nature and substantial dissociation in aqueous media. This low pH indicates that L-pyroglutamic acid readily releases protons in solution, forming the corresponding pyroglutamate anion.

Detailed ionization analysis reveals multiple dissociation constants for L-pyroglutamic acid. The strongest acidic pKa is reported as 3.48 [8], while the strongest basic pKa is -2.22 [9], indicating the compound's predominantly acidic character. The isoelectric point occurs at pH 0.94 [8], which is significantly lower than most amino acids, reflecting the absence of a free amino group due to the cyclic lactam structure.

The acid-base equilibrium of L-pyroglutamic acid is influenced by temperature and ionic strength of the solution. Studies indicate that the compound maintains its acidic properties across a wide temperature range, though the exact pKa values may shift slightly with changing thermal conditions. The ionization behavior directly impacts the compound's solubility, with higher solubility observed at pH values above the pKa due to salt formation.

| Property | Value | Temperature | Conditions |

|---|---|---|---|

| pKa | 3.32 | 25°C | Aqueous solution [3] |

| pH (50g/L solution) | 1.7 | 20°C | Water [3] |

| Strongest Acidic pKa | 3.48 | Standard | Literature [8] |

| Strongest Basic pKa | -2.22 | Standard | HMDB [9] |

| Isoelectric Point | 0.94 | Standard | Literature [8] |

Thermal Decomposition Pathways

L-Pyroglutamic acid demonstrates complex thermal decomposition behavior characterized by multiple phase transitions and chemical transformations at elevated temperatures. The compound undergoes a reversible α → β phase transition at approximately 68°C [10] during heating, which represents a solid-state polymorphic transformation without chemical decomposition. This transition is reversible with hysteresis, meaning the reverse transition occurs at a different temperature during cooling, depending on the cooling rate [10].

A second phase transition occurs during cooling, where the compound undergoes an α → α′ transition at approximately -140°C [10]. This low-temperature transition exhibits martensitic characteristics and is fully reversible [10]. The structural changes during these transitions have been studied using variable temperature X-ray powder diffraction and Raman spectroscopy, revealing differences in intermolecular hydrogen bonding patterns between the three enantiotropic polymorphs [10].

Thermal stability studies using terahertz time-domain spectroscopy have identified critical temperature ranges for chemical transformations [11]. Significant changes in the transformation rate occur at 150-155°C [11], where the compound begins to undergo more substantial chemical modifications beyond simple phase transitions. Above this temperature range, irreversible chemical transformations become predominant.

The primary thermal decomposition pathway involves the formation of L-pyroglutamic acid from L-glutamic acid through intramolecular cyclization. When L-glutamic acid is heated to 175-180°C, thermal lactamization occurs, converting glutamic acid to pyroglutamic acid through the loss of water [12]. This process has been confirmed through nuclear magnetic resonance spectroscopy and infrared analysis of thermally treated samples [12].

At temperatures above 180°C, L-pyroglutamic acid undergoes further degradation and polymerization reactions [12]. Thermal evaporation studies have shown that the compound forms yellowish hard resin residues, presumably through thermal degradation-polymerization processes [12]. The decomposition products include 2-pyrrolidinone formed through decarboxylation reactions [13] [14].

Thermal analysis using differential scanning calorimetry reveals that the melting point of thermally processed L-pyroglutamic acid can vary depending on the degree of racemization that occurs during heating [12]. The melting point decreases from approximately 185°C for pure compounds to around 154°C for partially racemized samples [12].

| Temperature Range | Thermal Event | Reversibility | Mechanism |

|---|---|---|---|

| 68°C | α → β phase transition | Reversible (with hysteresis) [10] | Polymorphic transformation |

| -140°C | α → α′ phase transition | Reversible (martensitic) [10] | Low-temperature transformation |

| 150-155°C | Transformation rate increase | Irreversible [11] | Chemical modification onset |

| 175-180°C | Thermal lactamization | Cyclization process [12] | Intramolecular dehydration |

| >180°C | Degradation/polymerization | Irreversible [12] | Thermal decomposition |

| 162°C | Melting point | Melting transition [3] | Phase change |

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Mp 156-157 °

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 139 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 134 of 139 companies with hazard statement code(s):;

H315 (54.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (49.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Pidolic Acid is a keto derivative of the amino acid proline.

Mechanism of Action

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

In the dog animal model, it was determined that 30% of an absorbed oral administration of pidolic acid was excreted unchanged in the urine and the remainder converted to urea.

Readily available data regarding the volume of distribution of pidolic acid is not available.

Readily available data regarding the clearance of pidolic acid is not available.

Metabolism Metabolites

5-Oxoproline is part of the glutathione metabolism pathway. Degradation of glutathione is initiated by γ-glutamyl transpeptidase, which catalyses the transfer of its γ-glutamyl-group to acceptors. The γ-glutamyl residues are substrates of the γ-glutamyl-cyclotransferase, which converts them to 5-oxoproline and the corresponding amino acids. Conversion of 5-oxoproline to glutamate is catalysed by 5-oxoprolinase. (T527)

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

L-Proline, 5-oxo-: ACTIVE

Dates

2: Loganathan K, Moriya S, Parhar IS. Trek2a regulates gnrh3 expression under control of melatonin receptor Mt1 and α(2)-adrenoceptor. Biochem Biophys Res Commun. 2018 Feb 12;496(3):927-933. doi: 10.1016/j.bbrc.2018.01.117. Epub 2018 Feb 1. PubMed PMID: 29395088.

3: Ideno M, Kobayashi M, Sasaki S, Futagi Y, Narumi K, Furugen A, Iseki K. Involvement of monocarboxylate transporter 1 (SLC16A1) in the uptake of l-lactate in human astrocytes. Life Sci. 2018 Jan 1;192:110-114. doi: 10.1016/j.lfs.2017.10.022. Epub 2017 Nov 14. PubMed PMID: 29154783.

4: Zhang R, Qiu M, Zhao L, Cui L, Wang C, Zhu J, Hao Z. Pharmacokinetics of pidotimod in broiler chickens by UHPLC-MS/MS after oral and intravenous administration. Biomed Chromatogr. 2018 Mar;32(3). doi: 10.1002/bmc.4130. Epub 2017 Dec 5. PubMed PMID: 29105801.

5: Tsuda L, Omata Y, Yamasaki Y, Minami R, Lim YM. Pyroglutamate-amyloid-β peptide expression in Drosophila leads to caspase-dependent and endoplasmic reticulum stress-related progressive neurodegeneration. Hum Mol Genet. 2017 Dec 1;26(23):4642-4656. doi: 10.1093/hmg/ddx346. PubMed PMID: 28973191.

6: Hou QL, Chen EH, Jiang HB, Wei DD, Gui SH, Wang JJ, Smagghe G. Adipokinetic hormone receptor gene identification and its role in triacylglycerol mobilization and sexual behavior in the oriental fruit fly (Bactrocera dorsalis). Insect Biochem Mol Biol. 2017 Nov;90:1-13. doi: 10.1016/j.ibmb.2017.09.006. Epub 2017 Sep 15. PubMed PMID: 28919559.

7: Homerin G, Lipka E, Rigo B, Farce A, Dubois J, Ghinet A. On the discovery of new potent human farnesyltransferase inhibitors: emerging pyroglutamic derivatives. Org Biomol Chem. 2017 Oct 4;15(38):8110-8118. doi: 10.1039/c7ob01489a. PubMed PMID: 28905970.

8: Scheidt HA, Adler J, Zeitschel U, Höfling C, Korn A, Krueger M, Roßner S, Huster D. Pyroglutamate-Modified Amyloid β (11- 40) Fibrils Are More Toxic than Wildtype Fibrils but Structurally Very Similar. Chemistry. 2017 Nov 7;23(62):15834-15838. doi: 10.1002/chem.201703909. Epub 2017 Oct 10. PubMed PMID: 28857302.

9: Qi S, Xu D, Li Q, Xie N, Xia J, Huo Q, Li P, Chen Q, Huang S. Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Clin Chim Acta. 2017 Oct;473:89-95. doi: 10.1016/j.cca.2017.08.022. Epub 2017 Aug 23. PubMed PMID: 28842175.

10: Niehaus TD, Elbadawi-Sidhu M, de Crécy-Lagard V, Fiehn O, Hanson AD. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. J Biol Chem. 2017 Sep 29;292(39):16360-16367. doi: 10.1074/jbc.M117.805028. Epub 2017 Aug 22. PubMed PMID: 28830929; PubMed Central PMCID: PMC5625064.

11: Hložek T, Křížek T, Tůma P, Bursová M, Coufal P, Čabala R. Quantification of paracetamol and 5-oxoproline in serum by capillary electrophoresis: Implication for clinical toxicology. J Pharm Biomed Anal. 2017 Oct 25;145:616-620. doi: 10.1016/j.jpba.2017.07.024. Epub 2017 Jul 26. PubMed PMID: 28797958.

12: Kim HH, Jeong IH, Hyun JS, Kong BS, Kim HJ, Park SJ. Metabolomic profiling of CSF in multiple sclerosis and neuromyelitis optica spectrum disorder by nuclear magnetic resonance. PLoS One. 2017 Jul 26;12(7):e0181758. doi: 10.1371/journal.pone.0181758. eCollection 2017. PubMed PMID: 28746356; PubMed Central PMCID: PMC5528902.

13: Fu LQ, Li YL, Fu AK, Wu YP, Wang YY, Hu SL, Li WF. Pidotimod exacerbates allergic pulmonary infection in an OVA mouse model of asthma. Mol Med Rep. 2017 Oct;16(4):4151-4158. doi: 10.3892/mmr.2017.7046. Epub 2017 Jul 21. PubMed PMID: 28731127.

14: Song L, Zhuang P, Lin M, Kang M, Liu H, Zhang Y, Yang Z, Chen Y, Zhang Y. Urine Metabonomics Reveals Early Biomarkers in Diabetic Cognitive Dysfunction. J Proteome Res. 2017 Sep 1;16(9):3180-3189. doi: 10.1021/acs.jproteome.7b00168. Epub 2017 Aug 9. PubMed PMID: 28722418.

15: Yuan PQ, Taché Y. Abdominal surgery induced gastric ileus and activation of M1-like macrophages in the gastric myenteric plexus: prevention by central vagal activation in rats. Am J Physiol Gastrointest Liver Physiol. 2017 Oct 1;313(4):G320-G329. doi: 10.1152/ajpgi.00121.2017. Epub 2017 Jul 6. PubMed PMID: 28684460.

16: Lin Y, Chen T, Zhou M, Wang L, Su S, Shaw C. Ranatensin-HL: A Bombesin-Related Tridecapeptide from the Skin Secretion of the Broad-Folded Frog, Hylarana latouchii. Molecules. 2017 Jul 4;22(7). pii: E1110. doi: 10.3390/molecules22071110. PubMed PMID: 28677620.

17: Piechotta A, Parthier C, Kleinschmidt M, Gnoth K, Pillot T, Lues I, Demuth HU, Schilling S, Rahfeld JU, Stubbs MT. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy. J Biol Chem. 2017 Jul 28;292(30):12713-12724. doi: 10.1074/jbc.M117.777839. Epub 2017 Jun 16. PubMed PMID: 28623233; PubMed Central PMCID: PMC5535044.

18: Gäde G, Marco HG. The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects. Arch Insect Biochem Physiol. 2017 Jul;95(3). doi: 10.1002/arch.21399. Epub 2017 Jun 16. PubMed PMID: 28620971.

19: Martin FP, Su MM, Xie GX, Guiraud SP, Kussmann M, Godin JP, Jia W, Nydegger A. Urinary metabolic insights into host-gut microbial interactions in healthy and IBD children. World J Gastroenterol. 2017 May 28;23(20):3643-3654. doi: 10.3748/wjg.v23.i20.3643. PubMed PMID: 28611517; PubMed Central PMCID: PMC5449421.

20: Babinets LS, Kytsai KY, Kotsaba YY, Halabitska IM, Melnyk NA, Semenova IV, Zemlyak OS. Improvement of the complex medical treatment for the patients wіth chronic biliary pancreatitis. Wiad Lek. 2017;70(2):213-216. PubMed PMID: 28511162.